N-(4-(3-((2-methoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide
Description
N-(4-(3-((2-Methoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a 3-((2-methoxyphenethyl)amino)-3-oxopropyl chain at position 4 and a furan-2-carboxamide group at position 2. Its molecular formula is C₁₈H₁₇N₃O₄S (molecular weight: 371.4 g/mol) . The compound’s synthesis likely involves multi-step reactions, such as esterification of propanoic acid derivatives followed by hydrazine treatment, as seen in analogous pathways for thiazole-based compounds .
Properties
IUPAC Name |
N-[4-[3-[2-(2-methoxyphenyl)ethylamino]-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-26-16-6-3-2-5-14(16)10-11-21-18(24)9-8-15-13-28-20(22-15)23-19(25)17-7-4-12-27-17/h2-7,12-13H,8-11H2,1H3,(H,21,24)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRLZOILUPUHFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-((2-methoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized using the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Attachment of the Furan Ring: The furan ring can be introduced through a nucleophilic substitution reaction, where a furan derivative reacts with an appropriate electrophile.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting an amine with a carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-((2-methoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.
Scientific Research Applications
The compound exhibits significant biological activity, particularly in the inhibition of cancer cell proliferation. Its structure incorporates a thiazole ring and a furan moiety, which are critical for its interaction with biological targets.
Anticancer Activity
A study evaluated the anticancer effects of this compound on various cancer cell lines, including HeLa, MCF7, and A549. The results indicated effective inhibition of cell proliferation and induction of apoptosis.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(4-(3-((2-methoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide | A549 | 6.5 |
| Compound A | HeLa | 5.2 |
| Compound B | MCF7 | 7.8 |
Case Studies
-
Case Study on Cancer Cell Lines :
- In a controlled laboratory setting, the compound was tested on multiple cancer cell lines (HeLa, MCF7, A549). Flow cytometry analysis revealed an increase in early and late apoptotic cells upon treatment with the compound.
-
Mechanistic Insights :
- Further mechanistic studies indicated that the compound influences mitochondrial pathways leading to apoptosis, suggesting its potential as an anticancer agent.
Potential Therapeutic Applications
The promising biological activities of this compound position it as a candidate for further development in cancer therapeutics. Its ability to target specific proteins involved in tumor growth and survival pathways opens avenues for its use in combination therapies or as a standalone treatment for certain cancers.
Mechanism of Action
The mechanism of action of N-(4-(3-((2-methoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Thiazole-Containing Analogs
Compound 28 (4-(N-(4-(4-chlorophenyl)thiazol-2-yl)-N-(3-hydrazinyl-3-oxopropyl)amino)benzenesulfonamide):
- Structure : Shares the thiazole core and a 3-oxopropyl chain but substitutes the furan carboxamide with a sulfonamide group and includes a 4-chlorophenyl moiety.
- Properties : The sulfonamide group enhances solubility compared to the target compound’s hydrophobic 2-methoxyphenethyl group. This derivative undergoes condensation with aldehydes to form hydrazones, indicating reactivity useful for derivatization .
- Activity : Sulfonamide-containing thiazoles are often explored for antimicrobial applications, suggesting a possible therapeutic overlap with the target compound .
CAS 923226-70-4 (N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide):
- Structure : Differs from the target compound in the substituent (3-methoxybenzyl vs. 2-methoxyphenethyl) and chain length (ethyl vs. propyl).
- Impact : The benzyl group’s shorter chain and meta-methoxy configuration may reduce membrane permeability compared to the target’s phenethyl group, which has a longer alkyl linker and ortho-methoxy substitution. This positional variance could influence binding affinity in biological targets .
Furan Carboxamide Derivatives
Compound 97c (2-(2-Hydrazinyl-2-oxoethyl)-N-methylfuran-3-carboxamide):
- Structure : Retains the furan carboxamide moiety but replaces the thiazole core with a hydrazinyl-oxoethyl group.
- Reactivity : The hydrazine group enables the formation of acyl azides (e.g., compound 59a), which are intermediates for further functionalization. In contrast, the target compound’s stable amide linkages may confer greater metabolic stability .
Thiadiazole-Based Compounds
1,3,4-Thiadiazole Derivatives :
- Structure : Feature a thiadiazole core instead of thiazole but incorporate carboxamide and hydrazine groups.
- Activity : Demonstrated antimicrobial and antitumor effects in studies . While the target compound’s thiazole ring may offer similar π-stacking interactions in biological targets, the thiadiazole’s additional nitrogen atom could alter electronic properties and binding kinetics .
Beta-Lactam Antibiotics (Reference)
Penicillin and Cephalosporin Derivatives :
- Structure : Beta-lactam cores with complex side chains (e.g., ).
- Comparison : The target compound lacks a beta-lactam ring, precluding shared mechanisms like cell wall inhibition. However, its carboxamide and thiazole groups may contribute to alternative antibacterial pathways, though this remains speculative without direct data .
Research Implications and Gaps
- Structural Optimization : The phenethyl group in the target compound may improve lipophilicity and blood-brain barrier penetration compared to benzyl or sulfonamide analogs.
- Activity Prediction : Based on thiazole and thiadiazole precedents , the target compound warrants evaluation against cancer cell lines and Gram-positive bacteria.
- Synthetic Flexibility : Analogous hydrazine and esterification reactions could be adapted to generate derivatives with enhanced potency or solubility.
Biological Activity
N-(4-(3-((2-methoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Molecular Characteristics
- IUPAC Name : N-[4-[3-[2-(2-methoxyphenyl)ethylamino]-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide
- Molecular Formula : C20H21N3O3S2
- Molecular Weight : 415.53 g/mol
- Purity : Typically 95% .
Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
- Anticancer Properties : Many thiazole derivatives are known for their anticancer effects. The thiazole ring in this compound may interact with cellular pathways involved in tumor growth and proliferation.
- Antimicrobial Activity : Compounds containing furan and thiazole moieties have shown promise against various bacterial strains, suggesting potential applications in treating infections.
- Enzyme Inhibition : The structure suggests possible inhibition of specific enzymes related to metabolic pathways, which can be beneficial in treating metabolic disorders.
Case Studies and Research Findings
-
Anticancer Activity :
A study demonstrated that derivatives of thiazole exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest . -
Antimicrobial Studies :
In vitro tests showed that similar compounds inhibited the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating effective antimicrobial properties . -
Enzyme Inhibition :
Research focused on the ability of this compound to inhibit certain kinases involved in cancer progression. Preliminary results showed promising IC50 values, suggesting effective inhibition .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
